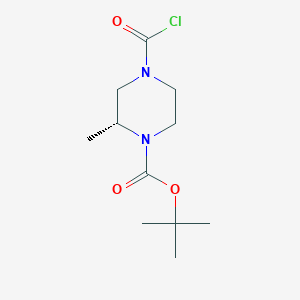

tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of tert-butyl carboxylate derivatives can be quite complex, as evidenced by the X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form . The crystal structure of these compounds is characterized by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. Similarly, the title compound in paper has two independent molecules with the piperazine ring adopting a chair conformation and various dihedral angles between the rings, indicating a complex three-dimensional structure.

Chemical Reactions Analysis

The tert-butyl carboxylate derivatives participate in a variety of chemical reactions. For instance, the compound tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an intermediate in the synthesis of a protein tyrosine kinase inhibitor . The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate involves coupling with aromatic aldehydes to afford Schiff base compounds . These reactions demonstrate the reactivity and versatility of tert-butyl carboxylate derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds in the crystal structure of certain derivatives can affect their melting points and solubility . The steric bulk of the tert-butyl group can also influence the reactivity and selectivity of these compounds in chemical reactions . The synthesis and characterization of these compounds often require careful analysis using techniques such as FTIR, NMR, and X-ray crystallography to determine their structure and properties .

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

- Tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is utilized in stereoselective synthesis. For example, it's used as a chiral auxiliary in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, as demonstrated in the synthesis of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are key building blocks in various biologically active compounds (Kubo et al., 1997).

Ligand Development for Histamine Receptors

- The compound has applications in medicinal chemistry, particularly in the development of ligands for histamine H4 receptors. Analogues containing this structure were optimized for potency, leading to compounds showing potential as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

Crystallographic Studies

- It also finds use in crystallographic studies. The structure and conformation of related compounds have been elucidated, contributing to the understanding of molecular configurations and interactions (Kolter et al., 1996).

Hydroformylation Processes

- This compound is instrumental in hydroformylation processes for the synthesis of homochiral amino acid derivatives, which are significant in pharmaceutical applications (Kollár & Sándor, 1993).

Cascade Reactions for Pipecolic Acid Derivatives

- It's involved in cascade reactions leading to pipecolic acid derivatives, showcasing its versatility in organic synthesis (Purkayastha et al., 2010).

Hydrogenation Studies

- Used in hydrogenation studies to synthesize diastereomers of certain carboxylates, emphasizing its role in stereoselective synthetic chemistry (Scheffler et al., 2002).

Anticorrosive Properties

- It shows potential in anticorrosive applications, specifically for protecting carbon steel in corrosive environments (Praveen et al., 2021).

Synthetic Applications in Drug Development

- It is a key intermediate in the synthesis of biotin, a water-soluble vitamin important in metabolic cycles, and has been used in the synthesis of various biologically active compounds (Qin et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (2R)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNUEQDNAAGMNY-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3000982.png)

![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)

![N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000991.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)

![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)